N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)furan-2-carboxamide
Description
N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)furan-2-carboxamide (hereafter referred to as the target compound) is a structurally complex molecule featuring:
- A piperazine core substituted with a 2-fluorophenyl group at the 1-position.
- An ethyl chain bridging the piperazine to a furan-2-yl group and a furan-2-carboxamide moiety.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c22-16-5-1-2-6-17(16)24-9-11-25(12-10-24)18(19-7-3-13-27-19)15-23-21(26)20-8-4-14-28-20/h1-8,13-14,18H,9-12,15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJFCSYRIYLHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-(2-fluorophenyl)ethanol. This intermediate is then reacted with piperazine to form 4-(2-fluorophenyl)piperazine.
Furan Ring Formation: The next step involves the formation of the furan ring. This can be achieved by reacting furfural with an appropriate reagent to form 2-(furan-2-yl)ethanol.
Coupling Reaction: The final step involves coupling the 4-(2-fluorophenyl)piperazine with 2-(furan-2-yl)ethanol under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Secondary amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological and psychological disorders, such as anxiety and depression.
Mechanism of Action
The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to act on neurotransmitter receptors in the brain, modulating their activity and thereby influencing neurological function. The exact pathways and targets are still under investigation, but it is thought to involve serotonin and dopamine receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Piperazine-Based Carboxamides
The target compound belongs to a broader class of piperazine-linked carboxamides. Key structural variations among analogs include:
- Substituents on the piperazine ring : 2-Fluorophenyl, 2-methoxyphenyl, 2,3-dichlorophenyl, or heteroaryl groups.
- Carboxamide moieties : Furan, benzofuran, indole, or cyclopropane derivatives.
- Additional functional groups : Hydroxybutyl chains, sulfonyl groups, or halogen substitutions.
Physicochemical Properties
- Melting Points: Analogs with hydroxybutyl chains (e.g., Compound 31) exhibit higher melting points (209–212°C) due to hydrogen bonding and salt formation .
- Planarity and Stability : Structural studies on N-(2-nitrophenyl)furan-2-carboxamide () reveal that intramolecular interactions (e.g., N1⋯O3 hydrogen bonds) influence planarity and crystal packing. The target compound’s furan-carboxamide moiety may exhibit similar conformational flexibility .
Pharmacological Potential
- CNS Applications : SIPI6398, a furan-2-carboxamide derivative with a benzo[d]isothiazol-piperazine core, is a clinical-stage anti-schizophrenia drug approved by China’s NMPA in 2020 . The target compound’s 2-fluorophenyl group may enhance receptor affinity compared to SIPI6398’s benzoisothiazole moiety.
- Receptor Selectivity : Piperazine analogs with 2-methoxyphenyl or 2,3-dichlorophenyl groups () show affinity for serotonin (5-HT1A) and dopamine (D2) receptors, suggesting the target compound’s fluorophenyl group could modulate similar targets .
Table 2: Pharmacological and Clinical Comparison
Biological Activity
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)furan-2-carboxamide, also known as a furan-based compound, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C23H23FN4O4
- Molecular Weight : 438.5 g/mol
- IUPAC Name : N-[(2R)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3-nitrobenzamide
Research indicates that this compound may exhibit its biological activities through various mechanisms, primarily involving modulation of neurotransmitter systems and interactions with specific receptors. Given its piperazine and furan moieties, it is hypothesized to act on serotonin (5-HT) receptors, particularly the 5-HT_1A and 5-HT_2A subtypes, which are implicated in mood regulation and anxiety disorders .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar furan derivatives. For instance, compounds with structural similarities have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 15.625 to 125 μM .
| Microorganism | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |
| Enterococcus faecalis | 62.5 - 125 | Antienterococcal |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Antifungal Activity
In addition to antibacterial properties, related compounds have demonstrated antifungal activity against Candida species, with an inhibition rate up to 75% . This suggests that the compound may also be effective in treating fungal infections.
Case Studies and Research Findings
- Case Study on Biofilm Formation : A study evaluated the efficacy of furan derivatives against biofilms formed by Pseudomonas aeruginosa. Compounds similar to this compound demonstrated significant reductions in biofilm biomass, indicating potential for use in chronic infections where biofilm formation is a challenge .
- Neuropharmacological Evaluation : In a neuropharmacological context, derivatives have been shown to enhance serotonin receptor activity, correlating with anxiolytic effects observed in animal models. This aligns with findings that suggest modulation of the serotonergic system can alleviate symptoms of anxiety and depression .
Q & A
Q. What are the common synthetic routes for preparing N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)furan-2-carboxamide, and how are intermediates characterized?
The compound is typically synthesized via coupling reactions between furan-2-carboxylic acid derivatives and aminol intermediates. For example, analogs with piperazine cores are prepared by reacting furan-2-carboxylic acid with 4-amino-1-(4-(2-fluorophenyl)piperazin-1-yl)butan-2-ol under standard peptide coupling conditions (e.g., EDC/HOBt). Yields vary (40–85%) depending on substituents and purification methods. Characterization involves H/C NMR to confirm coupling, with key signals such as piperazine protons (δ 2.30–3.55 ppm) and furan carbons (δ 109–158 ppm). Melting points (e.g., 209–222°C for HCl salts) and elemental analysis validate purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- H NMR : Identifies coupling patterns (e.g., piperazine protons as broad singlets at δ 2.58–3.44 ppm) and furan ring protons (δ 6.86–7.65 ppm).
- C NMR : Confirms carbonyl carbons (δ 158–169 ppm) and heteroaromatic systems.
- IR Spectroscopy : Detects amide N–H stretches (~3310 cm) and carbonyl vibrations (~1650 cm).
- X-ray crystallography (if applicable): Resolves intramolecular interactions, such as hydrogen bonds stabilizing trans-amide conformations .
Q. What receptor targets are associated with this compound, and how is binding affinity assessed?
Piperazine-furan hybrids often target serotonin (5-HT) and dopamine receptors. Binding assays use radioligands like F-Mefway or H-8-OH-DPAT in transfected cell membranes. Competitive inhibition experiments measure IC values, with structural analogs showing nanomolar affinity. For example, substituents like 2-methoxyphenyl on piperazine enhance 5-HT selectivity .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution on the phenyl ring) influence pharmacological activity?
SAR studies reveal that electron-withdrawing groups (e.g., 2,3-dichlorophenyl) on piperazine increase receptor binding potency but reduce metabolic stability. Conversely, 2-methoxyphenyl analogs exhibit improved selectivity for 5-HT over dopamine D receptors. Methodologically, these effects are tested via parallel synthesis of derivatives followed by radioligand displacement assays and metabolic stability assays in microsomes .
Q. How can contradictory data in receptor binding studies (e.g., in vitro vs. in vivo) be resolved?
Discrepancies may arise from differences in assay conditions (e.g., buffer pH, membrane protein concentration) or pharmacokinetic factors (e.g., blood-brain barrier penetration). To address this:
Q. What strategies optimize the compound’s metabolic stability without compromising receptor affinity?
- Bioisosteric replacement : Substitute metabolically labile furan oxygen with thiophene.
- Steric shielding : Introduce methyl groups adjacent to amide bonds to hinder CYP450 oxidation.
- Prodrug design : Mask polar groups (e.g., hydroxyls) as esters to enhance bioavailability. Stability is assessed via liver microsome assays, with LC-MS/MS tracking metabolite formation .
Q. How do crystallographic data inform the design of stable salt forms for this compound?
X-ray structures reveal that HCl salts (e.g., recrystallized from EtOH/2-PrOH) form stable lattices via N–H⋯Cl hydrogen bonds. Intramolecular interactions (e.g., C2–H2⋯O2 in furan rings) further stabilize the solid state. These insights guide salt selection for improved solubility and shelf life .
Methodological Challenges and Data Interpretation
Q. What analytical challenges arise in detecting this compound in biological matrices, and how are they addressed?
- Low concentration : Use SPE (solid-phase extraction) with LC-MS/MS for ng/mL sensitivity.
- Matrix effects : Employ isotopic internal standards (e.g., C-labeled analogs).
- Metabolite interference : Perform HRMS (high-resolution mass spectrometry) to distinguish parent drug from phase I/II metabolites .
Q. How are computational methods (e.g., molecular docking) applied to predict binding modes?
Docking into 5-HT homology models (based on β-adrenergic receptor templates) identifies key interactions:
- The fluorophenyl group occupies a hydrophobic pocket.
- The furan carbonyl hydrogen-bonds with Ser159. MD simulations (>100 ns) validate stability of predicted poses .
Stability and Formulation
Q. What factors contribute to the compound’s hydrolytic stability, and how is degradation mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
